![molecular formula C14H19N5OS B3115836 N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide CAS No. 212074-83-4](/img/structure/B3115836.png)
N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Overview
Description
N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BPTES, and it has been found to have promising results in cancer research.
Mechanism of Action
BPTES works by binding to the active site of glutaminase, thereby inhibiting its activity. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an essential step in the metabolism of cancer cells. By inhibiting glutaminase, BPTES can effectively block this metabolic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been found to have a significant impact on cancer cells, leading to cell death and decreased tumor growth. However, it has also been found to have some toxic effects on normal cells, particularly those in the liver and kidneys. Further research is needed to determine the full extent of these effects.
Advantages and Limitations for Lab Experiments
BPTES has several advantages as a research tool. It is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of this enzyme in cancer metabolism. However, its toxicity to normal cells can make it challenging to use in certain experiments, and researchers must take care to use appropriate controls to ensure that any observed effects are due to the inhibition of glutaminase and not to other factors.
Future Directions
There are several future directions for research on BPTES. One area of interest is the development of more selective inhibitors of glutaminase that do not have the toxic effects of BPTES. Another area of interest is the use of BPTES in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, there is potential for the use of BPTES in the treatment of other diseases, such as neurodegenerative disorders, where glutaminase has been implicated in disease pathology.
Scientific Research Applications
BPTES has been extensively studied for its potential application in cancer research. It has been found to selectively inhibit the activity of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. By inhibiting this enzyme, BPTES can effectively starve cancer cells of the nutrients they need to grow and divide.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-4-10(2)11-5-7-12(8-6-11)15-13(20)9-21-14-16-17-18-19(14)3/h5-8,10H,4,9H2,1-3H3,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZXMQHHYRVPQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146820 | |
Record name | N-[4-(1-Methylpropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
CAS RN |
212074-83-4 | |
Record name | N-[4-(1-Methylpropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212074-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(1-Methylpropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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